

An In-depth Technical Guide to Cyanine5 NHS Ester Bromide

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Compound of Interest		
Compound Name:	Cyanine5 NHS ester bromide	
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For researchers, scientists, and drug development professionals, Cyanine5 (Cy5) NHS ester bromide is a crucial tool for fluorescently labeling biomolecules. This guide provides a comprehensive overview of its properties, applications, and the detailed protocols necessary for its effective use in various experimental settings.

Core Properties and Characteristics

Cyanine5 NHS ester is a reactive, amine-specific fluorescent dye belonging to the cyanine family.[1] It is widely utilized for covalently attaching a fluorescent tag to proteins, peptides, antibodies, and oligonucleotides.[2][3][4] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups (-NH2), such as those found on the side chain of lysine residues or at the N-terminus of proteins, to form stable amide bonds.[5] This reaction is highly pH-dependent, with optimal labeling achieved at a pH of 8.3-8.5.[6]

The fluorescence of Cy5 lies in the far-red region of the spectrum, which is advantageous for biological imaging as it minimizes autofluorescence from cellular components.[1][7] This property, combined with its high molar extinction coefficient, makes Cy5 a very bright and sensitive fluorescent probe.[1] It is compatible with common excitation sources, including the 633 nm helium-neon laser and the 647 nm line of the krypton-argon laser.[1]

Chemical and Spectroscopic Data

The following table summarizes the key quantitative data for **Cyanine5 NHS ester bromide**.



Property	Value	Reference(s)
Molecular Formula	C36H42BrN3O4	[3][8]
Molecular Weight	660.64 g/mol	[8]
Excitation Maximum (λex)	~646 - 651 nm	[1][6][9][10]
Emission Maximum (λem)	~662 - 671 nm	[6][7][9][10]
Molar Extinction Coefficient (ϵ)	250,000 cm ⁻¹ M ⁻¹	[1][9][10]
Fluorescence Quantum Yield (Φ)	0.2	[10]
Solubility	Good in DMSO and DMF; very poorly soluble in water	[6][10]
Storage	-20°C, desiccated and protected from light	[1][4]

Bioconjugation and Experimental Protocols

The primary application of Cyanine5 NHS ester is the covalent labeling of biomolecules. The following section provides detailed protocols for this process.

Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.



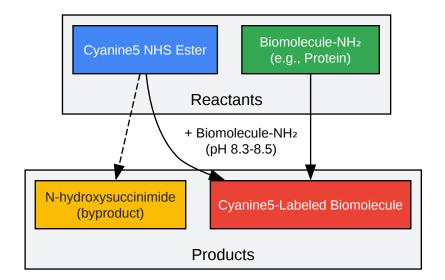


Figure 1: Reaction of Cyanine5 NHS Ester with a Primary Amine

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Figure 1: Reaction of Cyanine5 NHS Ester with a Primary Amine

General Protocol for Protein Labeling

This protocol outlines the steps for labeling a protein, such as an antibody, with Cyanine5 NHS ester.

1. Preparation of Reagents:

- Antibody Solution: The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[5] If the buffer contains amines (e.g., Tris), the antibody must be purified by dialysis or using a desalting column.[5]
- Reaction Buffer: A 0.1 M sodium bicarbonate or sodium phosphate buffer with a pH of 8.3-8.5 is recommended.[5][6]
- Cy5 NHS Ester Stock Solution: Dissolve the Cyanine5 NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[6] This solution should be prepared fresh and protected from light.

2. Labeling Reaction:



- Calculate Molar Ratio: Determine the desired molar ratio of dye to antibody. A common starting point is a 10:1 to 20:1 molar ratio.[5] The optimal ratio may need to be determined empirically.
- · Reaction Setup:
 - Add the reaction buffer to the antibody solution.
 - Slowly add the calculated volume of the Cy5 NHS ester stock solution to the antibody solution while gently vortexing.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- 3. Purification of the Labeled Protein:
- Remove unreacted dye and byproducts using a size-exclusion chromatography column, such as a spin desalting column with a suitable molecular weight cutoff (e.g., 7K MWCO for antibodies).[5]
- 4. Determination of Degree of Labeling (DOL):
- The DOL, which represents the average number of dye molecules per protein, can be calculated spectrophotometrically.
- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~650 nm).
- The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye. An optimal DOL for antibodies is typically between 2 and 7.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling an antibody with Cyanine5 NHS ester.



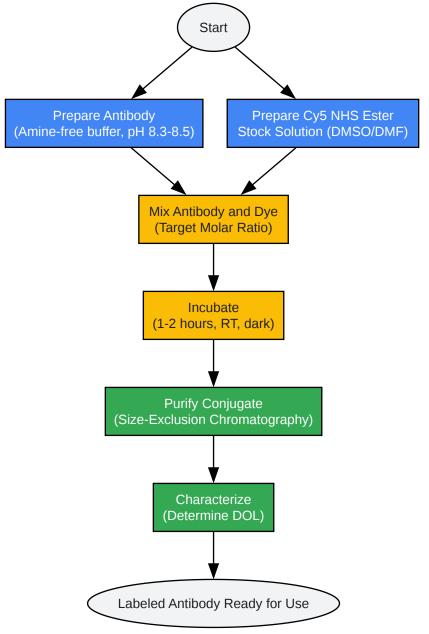


Figure 2: Antibody Labeling Workflow

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Figure 2: Antibody Labeling Workflow

Applications in Research and Drug Development

Cyanine5-labeled biomolecules are instrumental in a variety of applications, including:

• Fluorescence Microscopy: For visualizing the localization of proteins and other molecules within cells and tissues.



- Flow Cytometry: For identifying and sorting cells based on the expression of cell surface markers.[9]
- Immunoassays: Such as ELISA and Western blotting, for the sensitive detection of target antigens.
- In Vivo Imaging: The far-red emission of Cy5 allows for deep tissue penetration, making it suitable for imaging in living organisms.[9]
- Oligonucleotide Labeling: For use as probes in techniques like fluorescence in situ hybridization (FISH) and microarrays.[4]

Conclusion

Cyanine5 NHS ester bromide is a versatile and powerful tool for fluorescently labeling a wide range of biomolecules. Its favorable spectroscopic properties, particularly its far-red emission, coupled with the straightforward and efficient amine-reactive chemistry, make it an indispensable reagent in modern biological research and drug development. By following the detailed protocols outlined in this guide, researchers can reliably generate high-quality fluorescent conjugates for a multitude of applications.

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